5-Keto-D-gluconic acid potassium salt
Overview
Description
5-Keto-D-gluconic acid potassium salt, also known as D-Xylo-5-hexulofuranosonic acid potassium salt, is a chemical compound with the molecular formula C6H9KO7 and a molecular weight of 232.23 g/mol . It is a derivative of gluconic acid and is commonly used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is known that the compound can be produced by certain strains of bacteria, such as gluconobacter oxydans . This bacterium has enzymes like 5KGA reductase that can interact with the compound
Biochemical Pathways
The biochemical pathways involving 5-Keto-D-gluconic acid potassium salt are not fully elucidated. It is known that the compound can be produced from glucose by G. oxydans after a period of fermentation . This suggests that the compound may play a role in the metabolic pathways of these bacteria.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially impact its bioavailability and distribution in biological systems.
Result of Action
As a pharmaceutical intermediate , the compound’s effects would likely depend on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be incompatible with heat and oxidizing agents . Additionally, its solubility in water suggests that the compound’s action and stability could be influenced by the presence and concentration of water in its environment.
Biochemical Analysis
Biochemical Properties
The 5-Keto-D-gluconic acid potassium salt is involved in the nonphosphorylative, ketogenic oxidation of glucose . It interacts with enzymes such as gluconate-5-dehydrogenases , which are involved in the oxidation of the carbonyl carbon of glucose . The nature of these interactions involves the transfer of electrons, leading to the formation of 5-Keto-D-gluconic acid .
Cellular Effects
It is known that it influences cell function by participating in metabolic reactions
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the oxidation of glucose. It exerts its effects at the molecular level through binding interactions with biomolecules such as enzymes . These interactions can lead to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is stable under normal conditions
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose oxidation . It interacts with enzymes such as gluconate-5-dehydrogenases
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Keto-D-gluconic acid potassium salt can be synthesized through the oxidation of D-gluconic acid. The process involves the use of specific dehydrogenases, such as gluconate-5-dehydrogenase, which catalyze the conversion of D-gluconic acid to 5-Keto-D-gluconic acid . The reaction conditions typically include an aqueous medium and controlled pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation using strains of Gluconobacter oxydans. These bacteria are capable of oxidizing glucose to gluconic acid and subsequently to 5-Keto-D-gluconic acid through the action of membrane-bound and soluble dehydrogenases . The product is then isolated and purified to obtain the potassium salt form.
Chemical Reactions Analysis
Types of Reactions
5-Keto-D-gluconic acid potassium salt undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other derivatives.
Reduction: It can be reduced to form D-gluconic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions include various derivatives of gluconic acid, such as 2-Keto-D-gluconic acid and other oxidized forms .
Scientific Research Applications
5-Keto-D-gluconic acid potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways.
Medicine: It is used in the development of pharmaceutical intermediates and as a potential therapeutic agent.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Keto-D-gluconic acid: Another derivative of gluconic acid with similar properties but different oxidation states.
D-Gluconic acid: The parent compound from which 5-Keto-D-gluconic acid is derived.
D-Gluconic acid sodium salt: A sodium salt form of gluconic acid with similar applications.
Uniqueness
5-Keto-D-gluconic acid potassium salt is unique due to its specific oxidation state and its ability to participate in a wide range of chemical reactions. Its potassium salt form also enhances its solubility and stability in aqueous solutions, making it suitable for various industrial and research applications .
Properties
IUPAC Name |
potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFHMOMWXNDPMM-YMDUGQBDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635732 | |
Record name | Potassium D-xylo-hex-5-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91446-96-7 | |
Record name | Potassium D-xylo-hex-5-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Keto-D-gluconic acid potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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